2-Dimethylaminoethyl acetate hydrochloride

Vue d'ensemble

Description

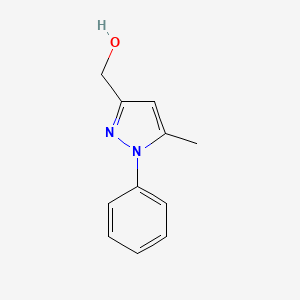

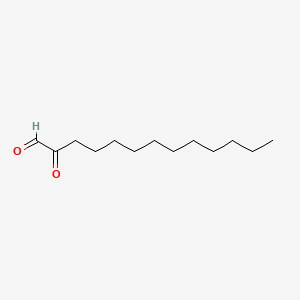

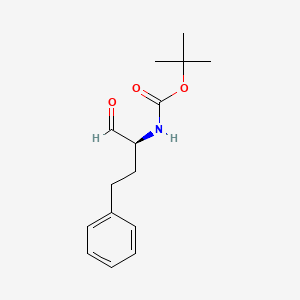

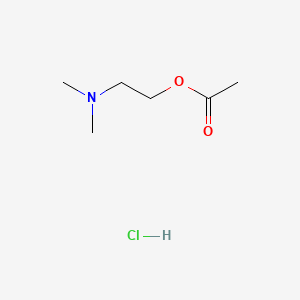

2-Dimethylaminoethyl acetate hydrochloride is a chemical compound with the linear formula C6H14ClNO2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis process of 2-dimethylaminoethyl chloride hydrochloride, which is similar to the compound , involves taking dimethylethanolamine as a raw material and carrying out a chlorination reaction between the dimethylethanolamine and thionyl chloride . The temperature is controlled at 5-15°C under an ice water bath condition . This is followed by adding absolute ethyl alcohol for a reflux reaction for 1 hour . The product is then filtered and dried to obtain the finished product .Molecular Structure Analysis

The molecular structure of 2-Dimethylaminoethyl acetate hydrochloride is represented by the linear formula C6H14ClNO2 . The molecular weight of this compound is 167.637 .Applications De Recherche Scientifique

Quantitative Determination in Pharmaceuticals

2-Dimethylaminoethyl acetate hydrochloride has been used in the development of a Gas Chromatography-Mass Spectrometry (GCMS) method for quantitatively determining genotoxic impurities. Specifically, it was quantified in Chlorpheniramine/Chlorphenamine Maleate Active Pharmaceutical Ingredients, where its presence at the ppm level was successfully measured (Zate, Kothari, & Lokhande, 2017).

Biological Distribution Studies

The compound has been studied to understand its distribution dynamics in warm-blooded animals after intravenous administration. It was found in significant amounts in the spleen, brain, lungs, and heart in animal studies (Shormanov & Pravdyuk, 2017).

Chemical Synthesis and Libraries

2-Dimethylaminoethyl acetate hydrochloride plays a role in the synthesis of a diverse library of compounds. It reacts with various substances to produce compounds like dithiocarbamates, thioethers, and several other derivatives, indicating its versatility in chemical synthesis (Roman, 2013).

Corrosion Inhibition

This compound has been used in studies focusing on mild steel corrosion inhibition in acidic solutions. It showed effectiveness in controlling corrosion, demonstrating its potential use in materials science and engineering (Amin & Ibrahim, 2011).

Fluorescent Probes and Dipolar Relaxation

It's also used in fluorescent probes like 6-acetyl-2-(dimethylamino)naphthalene (ACDAN) to study dipolar relaxation in cells and tissues. This application is significant in understanding the intracellular environment and water relaxation dynamics (Otaiza-González et al., 2022).

Catalytic Applications

The compound is used in catalytic processes, like in the acylation of inert alcohols, where it showed recyclability and efficiency. This highlights its potential use in organic synthesis and industrial chemistry (Liu, Ma, Liu, & Wang, 2014).

Polymer Science and Drug Delivery

2-Dimethylaminoethyl acetate hydrochloride is integral in the development of pH-sensitive hydrogels. These hydrogels are used in drug delivery systems, responding to pH changes to release drugs, and are valuable in biomedical applications (Eswaramma, Krishna Rao, & Madhusudana Rao, 2016).

Safety and Hazards

When handling 2-Dimethylaminoethyl acetate hydrochloride, it is advised to avoid breathing dust/fume/gas/mist/vapors/spray . It is also recommended to wear protective gloves, clothing, eye protection, and face protection . This compound should be used only outdoors or in a well-ventilated area . It should be kept away from heat, sparks, open flames, and hot surfaces .

Propriétés

IUPAC Name |

2-(dimethylamino)ethyl acetate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-6(8)9-5-4-7(2)3;/h4-5H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNHGVEPVPNEFKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCN(C)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Dimethylaminoethyl acetate hydrochloride | |

CAS RN |

17210-49-0 | |

| Record name | 2-Dimethylaminoethyl acetate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017210490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-DIMETHYLAMINOETHYL ACETATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ULE7551F7X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanol, 2-[2-(2-methylbutoxy)ethoxy]-](/img/structure/B3048443.png)